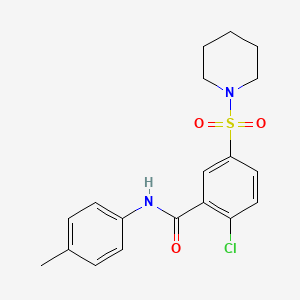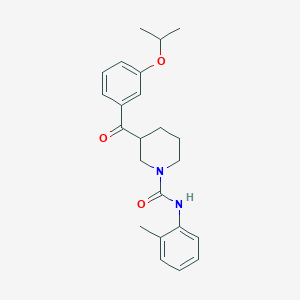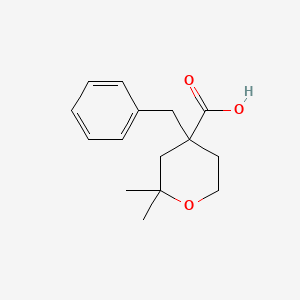
N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and the inhibition of GABA transaminase leads to an increase in GABA levels, which has potential therapeutic applications in the treatment of various neurological disorders.
Mécanisme D'action
N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide inhibits the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide increases the levels of GABA in the brain, which enhances the inhibitory effects of GABA on neuronal activity, leading to a reduction in seizure activity and a decrease in drug-seeking behavior.
Biochemical and Physiological Effects:
N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide has been shown to increase GABA levels in the brain and to have anticonvulsant, anxiolytic, and anti-addictive effects in animal models. In addition, N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide is its selectivity for GABA transaminase, which reduces the risk of off-target effects. In addition, N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide has been shown to be well-tolerated in animal studies, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide. One area of interest is the development of more potent and selective inhibitors of GABA transaminase, which may have improved therapeutic efficacy. Another area of interest is the investigation of the long-term effects of N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide on GABA levels and neuronal activity in the brain. Finally, the potential therapeutic applications of N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide in the treatment of other neurological disorders, such as depression and schizophrenia, warrant further investigation.
Méthodes De Synthèse
N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide can be synthesized using a multi-step process that involves the reaction of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid with 1-cycloheptyl-3-piperidinylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide, which can be purified by column chromatography.
Applications De Recherche Scientifique
N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. In addition, N-(1-cycloheptyl-3-piperidinyl)-3-(5-methyl-1H-pyrazol-1-yl)propanamide has been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.
Propriétés
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-3-(5-methylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O/c1-16-10-12-20-23(16)14-11-19(24)21-17-7-6-13-22(15-17)18-8-4-2-3-5-9-18/h10,12,17-18H,2-9,11,13-15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWQRWXIJJSYAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCC(=O)NC2CCCN(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptylpiperidin-3-yl)-3-(5-methylpyrazol-1-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2,5-difluorobenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6045994.png)
![1-(diethylamino)-3-(5-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6045996.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6046002.png)
![2-[(3,4-diethoxyphenyl)acetyl]-3-[(4-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6046006.png)
![2-[(5-methyl-2-pyrazinyl)carbonyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046012.png)
![3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6046013.png)
![2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B6046021.png)
![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-(2-methylphenyl)piperidine](/img/structure/B6046039.png)

![N-{[(2-bromophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-cyclohexylurea](/img/structure/B6046048.png)
![2-(5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol](/img/structure/B6046062.png)
![(1S,9S)-11-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6046075.png)